molecular formula C10H9FO2 B8814665 methyl 4-fluorocinnamate

methyl 4-fluorocinnamate

Cat. No.: B8814665
M. Wt: 180.17 g/mol
InChI Key: HSNCAEKOZRUMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluorocinnamate can be synthesized through various methods. One common approach involves the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process generally includes the esterification of 4-fluorocinnamic acid with methanol, followed by purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluorocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-fluorocinnamate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-fluorocinnamate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Methyl 4-fluorocinnamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

InChI Key

HSNCAEKOZRUMTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A one liter round bottom flask was charged with 50 grams (0.30 moles) of 4-fluorocinnamic acid, 500 milliliters of methanol, and 5.0 grams of concentrated sulfuric acid. This mixture was brought to reflux and kept there for 18 hours. After cooling, one half of the methanol was stripped under vacuum, and the remaining solution was poured into 600 milliliters of water. The precipitated solid was taken into 500 milliliters of diethyl ether and the aqueous phase was discarded. The ether solution was washed three times with 10% aqueous sodium hydroxide and once with water. After drying over magnesium sulfate, the mixture was filtered and stripped under vacuum to give methyl-4-fluorocinnamate as a white crystalline powder. Yield was 40 grams.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluorophenyl)-2-propenoic acid (24.2 g, 146 mmol) in DMF (120 ml) were added methyl iodide (31.1 g, 219 mmol) and potassium carbonate (40.4 g, 292 mmol) at room temperature and the mixture was stirred for 72 hours. The resulting mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was crystallized from hexane to obtain 24.5 g (yield 93%) of the title compound. mp. 43–46° C.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

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